Regioisomeric Differentiation: 2-Oxolanyl Versus 3-Oxolanyl Substitution Alters Stereoelectronic Profile
6-Chloro-3-(oxolan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 1152577-81-5) differs from its closest regioisomer, 6-Chloro-3-(oxolan-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 1248102-19-3), in the attachment position of the tetrahydrofuran ring. The 2-yl attachment places the ring oxygen one bond closer to the triazole core and creates a chiral center at the carbon directly bonded to the triazole C3, whereas the 3-yl isomer has its chiral center one bond further removed . This topological difference is expected to alter the spatial orientation of the oxolane oxygen lone pairs relative to the heterocyclic core, potentially affecting hydrogen bond acceptor geometry in kinase ATP-binding pockets.
| Evidence Dimension | Substituent topology (chiral center proximity to triazole core) |
|---|---|
| Target Compound Data | 6-Chloro-3-(oxolan-2-yl): chiral center directly at C3-triazole junction; InChI Key: HURZYRQDOKOZMA-UHFFFAOYSA-N |
| Comparator Or Baseline | 6-Chloro-3-(oxolan-3-yl) (CAS 1248102-19-3): chiral center at C3' of oxolane, one bond removed from triazole; InChI Key: QWUUJCRUPNRPBE-UHFFFAOYSA-N |
| Quantified Difference | Positional isomerism; no quantitative bioactivity comparison available from published primary literature for either compound. Differentiation is inferred from established SAR principles for triazolopyridazine kinase inhibitors [1]. |
| Conditions | Structural comparison based on InChI and SMILES analysis |
Why This Matters
For procurement decisions in lead optimization programs, the 2-yl isomer provides a distinct stereoelectronic vector that cannot be replicated by the 3-yl isomer, making them non-interchangeable in SAR studies.
- [1] Albrecht BK, Harmange JC, Bauer D, et al. Discovery and Optimization of Triazolopyridazines as Potent and Selective Inhibitors of the c-Met Kinase. J. Med. Chem. 2008;51(10):2879-2882. doi:10.1021/jm800043g View Source
